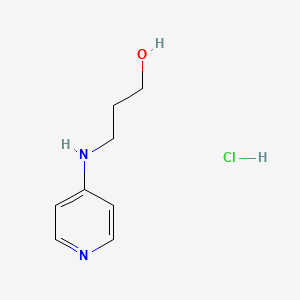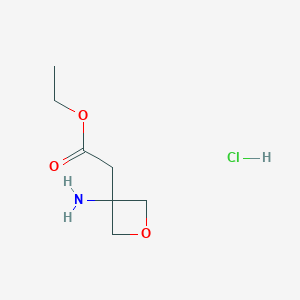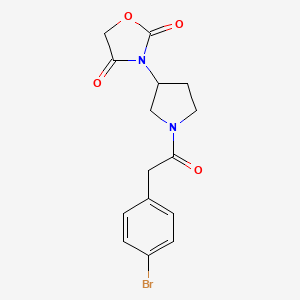
3-(1-(2-(4-Bromophenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(1-(2-(4-Bromophenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly from cyclic or acyclic precursors . The bromophenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The pyrrolidine ring in this compound is a saturated five-membered ring with one nitrogen atom . The bromophenyl group is a phenyl ring (a six-membered carbon ring) with a bromine atom attached .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the bromophenyl group, which could undergo various substitution reactions . The pyrrolidine ring might also participate in reactions, especially if it’s part of a larger functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the bromophenyl group could make the compound relatively heavy and possibly increase its boiling point .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Oxazolidine and its derivatives, including compounds related to the one specified, are synthesized through various methods, involving reactions of β-hydroxy- or β-mercapto-α-amino acid esters with aromatic aldehydes, leading to oxazolidines and thiazolidines. Dehydrogenation and acetylation steps are used to modify these compounds further, producing bicyclic compounds with potential biological activities (Badr, Aly, Fahmy, & Mansour, 1981). Microwave-assisted reactions have also been employed for rapid polycondensation of related monomers, demonstrating the efficiency of modern synthetic techniques in producing complex polymers (Mallakpour & Rafiee, 2004).
Novel Heterocyclic Synthesis
Innovative methods for constructing novel heterocyclic systems, such as spirocyclic pyrrolidine-thia(oxa)zolidinediones, have been developed. These methods utilize asymmetric 1,3-dipolar cycloaddition reactions, offering a versatile approach to creating structurally complex and diverse heterocycles with potential for medicinal chemistry applications (Yang, Tang, He, Li, Yu, & Deng, 2015).
Applications in Polymer Science
Polymer science benefits from the synthesis of oxazolidine derivatives, with research focusing on the development of novel polyureas and polyamides incorporating these units. These materials are characterized by their inherent viscosities and thermal properties, indicating potential applications in industrial and technological fields (Mallakpour & Rafiee, 2003; Mallakpour & Rafiee, 2007).
Medicinal Chemistry and Biological Applications
While specific applications in medicinal chemistry and biology for "3-(1-(2-(4-Bromophenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione" are not directly cited, the general field of oxazolidine derivatives has seen exploration for their potential biological activities, including as inhibitors of glycolic acid oxidase (Rooney et al., 1983). Such studies underscore the importance of these compounds in developing new therapeutic agents.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[1-[2-(4-bromophenyl)acetyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4/c16-11-3-1-10(2-4-11)7-13(19)17-6-5-12(8-17)18-14(20)9-22-15(18)21/h1-4,12H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGHPBNDINVYKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(4-Bromophenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


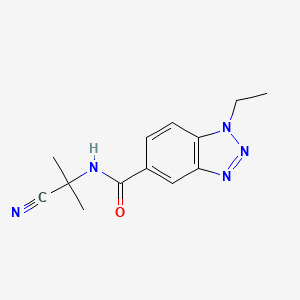
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2776181.png)
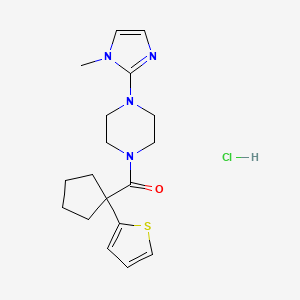
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide](/img/structure/B2776183.png)
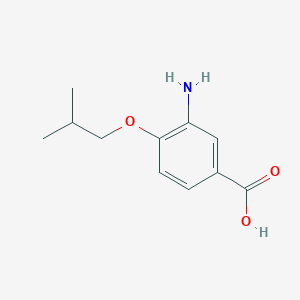
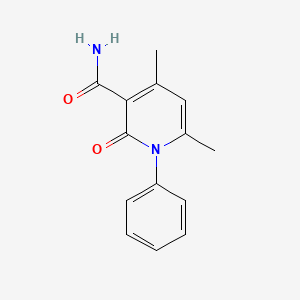
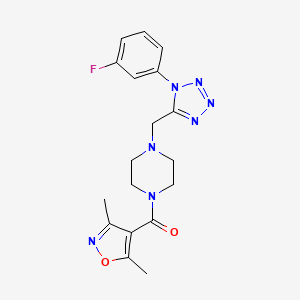
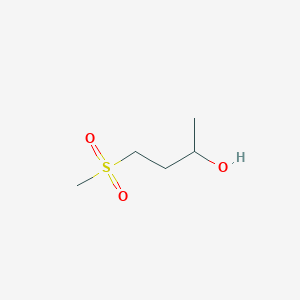
![5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2776191.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2776192.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1-{[methyl(phenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2776196.png)
